2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Description
2-(1H-Indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring an indole moiety linked via an acetamide bridge to a pyridine ring substituted with a methylpyrazole group. This compound’s structural complexity combines pharmacophores commonly associated with kinase inhibition, enzyme modulation, and receptor binding. The indole-1-yl substitution distinguishes it from positional isomers (e.g., indol-3-yl derivatives), which may influence target selectivity and pharmacokinetics .
Properties
IUPAC Name |
2-indol-1-yl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24-13-18(12-23-24)17-8-15(9-21-11-17)10-22-20(26)14-25-7-6-16-4-2-3-5-19(16)25/h2-9,11-13H,10,14H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNECSPRSIMKCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor.
Synthesis of the Pyrazole-Pyridine System: This could involve cyclization reactions to form the pyrazole ring and subsequent functionalization to introduce the pyridine ring.
Linkage via Acetamide Formation: Coupling the indole and pyrazole-pyridine systems through an acetamide bond, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyrazole moieties.
Reduction: Reduction reactions could target the acetamide linkage or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the indole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural similarities and differences between the target compound and related acetamide derivatives:
Key Observations :
- Heterocyclic Diversity : The target compound’s indole-pyridine-pyrazole scaffold contrasts with benzimidazole (), triazole (), or spirocyclic cores ().
- Substituent Influence : Methylpyrazole substitution is recurrent in bioactive compounds (e.g., ), suggesting its role in enhancing binding affinity.
- Positional Isomerism : Indol-1-yl vs. indol-3-yl () may alter electronic properties and steric interactions, impacting target engagement.
Hypotheses for Target Compound :
Biological Activity
The compound 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available indole and pyrazole derivatives. The process generally includes:
- Formation of Indole Derivative : The indole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Pyrazole Attachment : The pyrazole ring is introduced via coupling reactions with suitable reagents.
- Acetamide Formation : Finally, acetamide functionality is added to create the target compound.
Anticancer Properties
Recent studies have demonstrated that derivatives similar to This compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These values indicate that compound 7d exhibits potent anticancer activity, particularly against MCF-7 cells, which is critical for breast cancer therapy .
The mechanism of action for these compounds primarily involves:
- Tubulin Polymerization Inhibition : Similar to colchicine, these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells.
- Cell Cycle Arrest : By interfering with microtubule dynamics, these compounds prevent proper mitotic spindle formation, thereby causing cell cycle arrest .
Case Studies
A notable study evaluated the biological activity of a series of indole-based compounds, including derivatives like This compound . The study found that these compounds not only inhibited cell proliferation but also demonstrated low neurotoxicity compared to traditional chemotherapeutics .
Another study highlighted the structure–activity relationship (SAR) of similar compounds, showing that modifications to the indole and pyrazole moieties significantly affected their biological activity. For example, substituting different functional groups on the pyrazole ring enhanced anticancer efficacy while maintaining low toxicity .
Q & A
Q. What are the key functional groups in the compound, and how do they influence reactivity or biological interactions?
The compound features an indole core, a pyrazole ring, a pyridine moiety, and an acetamide linker. The indole group enables π-π stacking with aromatic residues in biological targets, while the pyrazole enhances metabolic stability due to its heterocyclic nature. The pyridine ring contributes to solubility and hydrogen bonding, and the acetamide linker improves pharmacokinetic properties. Synthesis typically involves condensation reactions under controlled temperatures (e.g., 60–80°C) and catalysts like palladium for cross-coupling steps .
Q. What are common challenges in synthesizing this compound, and how can yields be optimized?
Key challenges include regioselectivity in pyrazole functionalization and purity of intermediates. Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity .
- Employing catalysts like triethylamine for nucleophilic substitutions .
- Purifying intermediates via column chromatography or recrystallization to minimize byproducts . Continuous flow reactors may improve scalability and reduce waste .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., varying IC50 values) may arise from differences in assay conditions, compound purity, or target isoforms. Methodological approaches include:
- Molecular docking : Predict binding affinities to specific protein conformations (e.g., kinase isoforms) using AutoDock Vina .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. halogen on pyrazole) to refine activity predictions .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .
Q. What strategies are effective for designing analogs with improved target selectivity?
Structure-activity relationship (SAR) studies suggest:
- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 1-position enhances kinase inhibition .
- Indole substitutions : Replacing the 1H-indol-1-yl group with 5-methoxyindole improves solubility without compromising binding .
- Linker optimization : Replacing acetamide with sulfonamide increases rigidity, reducing off-target interactions . Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) ensures selective binding .
Q. How can spectroscopic data contradictions (e.g., NMR shifts) be systematically addressed?
Conflicting spectral assignments often arise from tautomerism or solvent effects. Best practices include:
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism in pyridin-3-ylmethyl groups) .
- 2D-COSY and HSQC : Assign proton environments in overlapping regions (e.g., indole H-2/H-3 protons) .
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
Q. What experimental and computational methods validate the compound’s mechanism of action?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- CRISPR/Cas9 knockouts : Validate target specificity using isogenic cell lines lacking the putative receptor .
- Free-energy perturbation (FEP) : Quantify binding energy changes for key residues via molecular dynamics .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | Indole-pyrrole coupling | Pd(OAc)₂, 80°C, DMF | 65–70 | |
| 2 | Pyrazole methylation | CH₃I, K₂CO₃, DMSO, RT | 85–90 | |
| 3 | Acetamide formation | EDC/HOBt, DCM, 0°C→RT | 75–80 |
Q. Table 2. Common Characterization Techniques
| Technique | Application | Example Data | Ref. |
|---|---|---|---|
| ¹H/¹³C NMR | Assign proton/carbon environments | δ 7.35 (s, 1H, pyrazole-H) | |
| HRMS | Confirm molecular formula | [M+H]⁺ calc. 407.1764, found 407.1762 | |
| X-ray crystallography | Resolve stereochemical ambiguities | CCDC 2056781 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
